4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
The compound “4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It likely contains an amino group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms) .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Amino-N-(3-chlorophenyl)benzenesulfonamide”, has been reported. It has a molecular formula of CHClNOS, an average mass of 282.746 Da, and a monoisotopic mass of 282.022980 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Amino-N-(3-chlorophenyl)benzenesulfonamide”, have been reported. It has a molar refractivity of 72.4±0.4 cm^3, and it accepts 4 hydrogen bonds .
Scientific Research Applications
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including structures related to 4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide, have been identified as potential antimicrobial and anticancer agents. For instance, a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated significant in vitro activity against various microbial strains and cancer cell lines, with some compounds exhibiting higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cytotoxicity Studies
Further research into 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides revealed their potential in cytotoxicity studies. These compounds were synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Hassan, Hafez, & Osman, 2014).
Synthetic Precursors in Heterocyclic Chemistry
Pyrazole derivatives serve as versatile precursors for synthesizing a wide range of heterocyclic compounds. Innovative methods have led to the synthesis of thienopyrazole derivatives with significant biological activities. These compounds have been further modified to create S-alkylated products with potential as biological agents (Ahmed et al., 2018).
Structural and Biological Evaluation
Synthetic efforts have also been directed towards the creation of pyrazolopyrimidine and pyrazolothienopyrimidine derivatives. These efforts include the synthesis, structural characterization, and biological evaluation of these compounds, which exhibit a range of activities including anticancer and anti-inflammatory effects. The diversity in chemical structure and biological activity underscores the utility of this compound and related compounds in medicinal chemistry (Rahmouni et al., 2016).
Future Directions
Properties
IUPAC Name |
4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-8-3-1-2-7(4-8)5-14-11(17)10-9(13)6-15-16-10/h1-4,6H,5,13H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOMJZVMIPGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.